molecular formula C7H15NO2S B2864284 (2R,3S)-3-methylhex-5-ene-2-sulfonamide CAS No. 1638587-36-6

(2R,3S)-3-methylhex-5-ene-2-sulfonamide

Cat. No.: B2864284
CAS No.: 1638587-36-6
M. Wt: 177.26
InChI Key: OCSITWXGPHLSLB-NKWVEPMBSA-N
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Description

(2R,3S)-3-methylhex-5-ene-2-sulfonamide is an organic compound characterized by its unique stereochemistry and functional groups. This compound contains a sulfonamide group, which is known for its presence in various pharmaceuticals and agrochemicals. The stereochemistry, indicated by the (2R,3S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-methylhex-5-ene-2-sulfonamide typically involves several steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the Alkene: The initial step involves the formation of the hex-5-ene backbone through an elimination reaction. This can be achieved by dehydrohalogenation of a suitable precursor, such as 3-methylhex-5-ene-2-ol, using a strong base like potassium tert-butoxide.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the alkene with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-methylhex-5-ene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, typically at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

(2R,3S)-3-methylhex-5-ene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in enzyme inhibition.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S)-3-methylhex-5-ene-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-methylhex-5-ene-2-amine: Similar structure but lacks the sulfonamide group.

    (2R,3S)-3-methylhex-5-ene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

    (2R,3S)-3-methylhex-5-ene-2-thiol: Contains a thiol group instead of a sulfonamide group.

Uniqueness

(2R,3S)-3-methylhex-5-ene-2-sulfonamide is unique due to its specific stereochemistry and the presence of the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R,3S)-3-methylhex-5-ene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-4-5-6(2)7(3)11(8,9)10/h4,6-7H,1,5H2,2-3H3,(H2,8,9,10)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSITWXGPHLSLB-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C(C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC=C)[C@@H](C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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